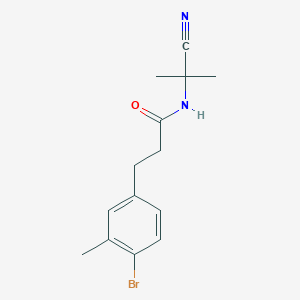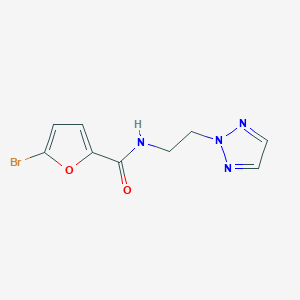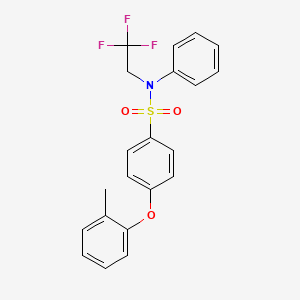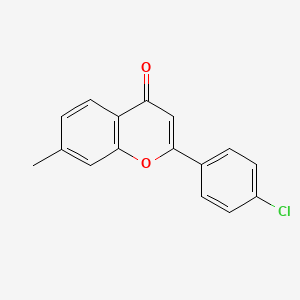
3-(4-bromo-3-methylphenyl)-N-(1-cyano-1-methylethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromo-3-methylphenyl)-N-(1-cyano-1-methylethyl)propanamide is an organic compound characterized by the presence of a brominated aromatic ring, a cyano group, and an amide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-3-methylphenyl)-N-(1-cyano-1-methylethyl)propanamide typically involves multiple steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to yield 4-bromo-3-methylphenyl.
Amidation: The brominated intermediate is then reacted with 1-cyano-1-methylethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom on the aromatic ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4). The aromatic ring can also undergo oxidation reactions to form quinones.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Products depend on the nucleophile used, such as azides or thiols.
Reduction: Primary amines.
Oxidation: Quinones or other oxidized aromatic compounds.
Hydrolysis: Carboxylic acids and amines.
科学的研究の応用
Chemistry
In chemistry, 3-(4-bromo-3-methylphenyl)-N-(1-cyano-1-methylethyl)propanamide is used as a building block for the synthesis of more complex molecules. Its brominated aromatic ring and cyano group make it a versatile intermediate in organic synthesis.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its functional groups that can undergo further chemical modifications.
作用機序
The mechanism by which 3-(4-bromo-3-methylphenyl)-N-(1-cyano-1-methylethyl)propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
3-(4-chloro-3-methylphenyl)-N-(1-cyano-1-methylethyl)propanamide: Similar structure but with a chlorine atom instead of bromine.
3-(4-bromo-3-methylphenyl)-N-(1-cyano-1-methylpropyl)propanamide: Similar structure but with a different alkyl group on the amide nitrogen.
Uniqueness
The presence of the bromine atom in 3-(4-bromo-3-methylphenyl)-N-(1-cyano-1-methylethyl)propanamide imparts unique reactivity compared to its chloro or fluoro analogs. Bromine is a better leaving group in substitution reactions, making this compound more reactive in certain synthetic applications.
特性
IUPAC Name |
3-(4-bromo-3-methylphenyl)-N-(2-cyanopropan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O/c1-10-8-11(4-6-12(10)15)5-7-13(18)17-14(2,3)9-16/h4,6,8H,5,7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCRNBKZHCQQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NC(C)(C)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2761375.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2761379.png)
![8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2761381.png)

![3-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2761383.png)
![1-(4-bromophenyl)-5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2761384.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2761386.png)
![2-(1,3-benzodioxol-5-yl)-5-(2-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2761389.png)



